
6-Benzyl-2-methylpyrimidin-4-amine
説明
Synthesis Analysis
While specific synthesis methods for “6-Benzyl-2-methylpyrimidin-4-amine” were not found, pyrimidines can be synthesized through various methods. For instance, they can be prepared by reduction of nitriles and amides with LiAlH4 . Alkylation of ammonia or an alkylamine with an alkyl halide is another method .
Molecular Structure Analysis
Although the exact molecular structure analysis of “6-Benzyl-2-methylpyrimidin-4-amine” was not found, a related study on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine revealed that conformational differences lead to multiple molecules in their respective structures .
Physical And Chemical Properties Analysis
“6-Benzyl-2-methylpyrimidin-4-amine” appears as a white crystalline powder. It has a molecular weight of 276.35 g/mol and a melting point of 232-235 °C.
科学的研究の応用
Crystal and Molecular Structures
Research on crystal and molecular structures of related compounds has revealed significant insights. The study of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds has shown substantial hydrogen-bonding interactions leading to layered structures in crystal formations. This has implications for understanding conformational differences and stabilization mechanisms in crystal engineering (Odell et al., 2007).
Synthesis and Characterization of Derivatives
The synthesis and characterization of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have shown significant antibacterial and antifungal activity. This highlights the potential of these compounds in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).
Amination Reactions
Amination of dibromopyridines with potassium amide in liquid ammonia has provided a method for producing diaminopyridines or mixtures of these compounds, including a small amount of 4-amino-2-methylpyrimidine. This process sheds light on the influence of substituents on reaction courses, opening avenues for synthesizing novel pyrimidine derivatives (Streef & Hertog, 2010).
Theoretical and Computational Studies
Theoretical and computational studies on related compounds, such as 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives, have explored reaction mechanisms and the effect of substitutions on molecular properties. These studies provide a foundation for designing compounds with desired biological or physical properties (Komkov et al., 2021).
Antitrypanosomal and Antiplasmodial Activities
Novel 2-aminopyrimidine derivatives have been prepared and tested for their in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some compounds exhibited significant antitrypanosomal and antiplasmodial activities, demonstrating the potential of pyrimidine derivatives in treating parasitic diseases (Hoffelner et al., 2020).
将来の方向性
While specific future directions for “6-Benzyl-2-methylpyrimidin-4-amine” were not found, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially open up new avenues for the use of compounds like “6-Benzyl-2-methylpyrimidin-4-amine”.
特性
IUPAC Name |
6-benzyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBPYFQMZZZAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




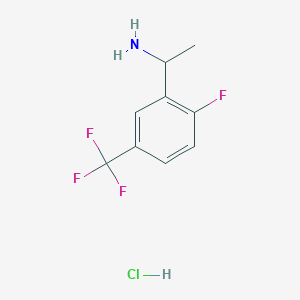
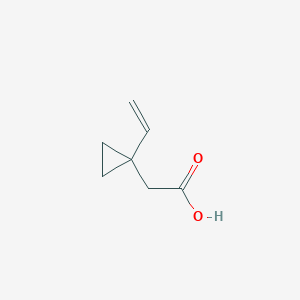

![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)
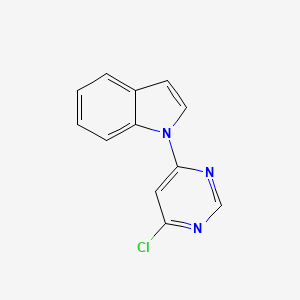
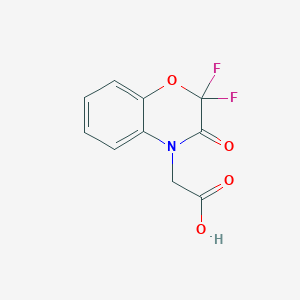
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1470155.png)
![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1470156.png)

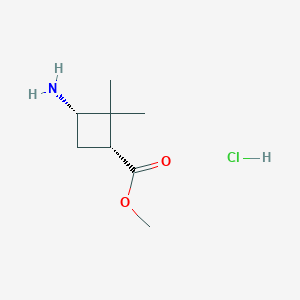

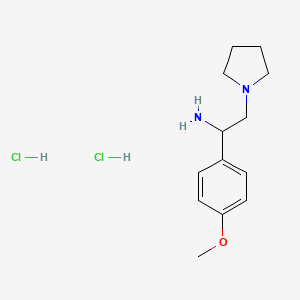
![2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1470164.png)